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Compound of Interest

Compound Name: Cytochalasin L

Cat. No.: B15604946 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview of a novel cytochalasin, designated L-

696,474, and its activity as an inhibitor of Human Immunodeficiency Virus (HIV) Type-1

protease. The information is compiled from foundational studies and is intended to guide further

research and development of potential therapeutic agents.

Introduction to Cytochalasin L (L-696,474)
L-696,474 is a novel cytochalasin isolated from extracts of the fungal culture Hypoxylon

fragiforme.[1][2] It has been identified as a competitive inhibitor of HIV-1 protease, an enzyme

critical for the viral life cycle.[1][3][4] The molecular weight of L-696,474 is 477, and its empirical

formula is C30H39NO4.[1]

Quantitative Inhibition Data
The inhibitory activity of Cytochalasin L (L-696,474) and other related cytochalasins against

HIV-1 protease has been quantitatively assessed. The key parameters are summarized in the

table below.
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Compound
Target
Enzyme

IC50 (µM)
Apparent Ki
(µM)

Mode of
Inhibition

Notes

L-696,474
HIV-1

Protease
3 1 Competitive

Inhibition is

independent

of HIV-1

protease

concentration

; not a slow-

binding

inhibitor.[1]

Cytochalasin

A

HIV-1

Protease

As active as

L-696,474
Not Reported Not Reported

Cytochalasin

B

HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Cytochalasin

C

HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Cytochalasin

D

HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Cytochalasin

E

HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Cytochalasin

F

HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Cytochalasin

H

HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Cytochalasin

J

HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

L-697,318
HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Isolated from

the same

culture as L-

696,474.[1]
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L-696,475
HIV-1

Protease
Inactive

Not

Applicable

Not

Applicable

Isolated from

the same

culture as L-

696,474.[1]

Specificity Profile of L-696,474
To determine the specificity of L-696,474, its activity was tested against a panel of other

proteases.

Enzyme Enzyme Class Activity of L-696,474

Pepsin Aspartyl Protease Inactive

Stromelysin Zinc-Metalloproteinase Inactive

Papain Cysteine-Specific Protease Inactive

Human Leukocyte Elastase Serine-Specific Protease Inactive

The lack of activity against these enzymes suggests that L-696,474 has a degree of specificity

for HIV-1 protease.[1]

Mechanism of Action: Competitive Inhibition
L-696,474 acts as a competitive inhibitor of HIV-1 protease.[1] This means it likely binds to the

active site of the enzyme, thereby preventing the natural substrate (Gag and Gag-Pol

polyproteins) from binding and being cleaved. This inhibition is crucial as the cleavage of these

polyproteins is an essential step in the maturation of infectious HIV virions.[3][4]
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Caption: Competitive inhibition of HIV-1 protease by Cytochalasin L.

Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like

Cytochalasin L against HIV-1 protease. These are based on standard laboratory practices and

the information available from the cited studies.

HIV-1 Protease Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the IC50 of an inhibitor.

Materials:

Recombinant HIV-1 Protease

Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the

cleavage site)
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Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1

mg/mL BSA)

Test compound (Cytochalasin L) dissolved in DMSO

96-well microplate (black, for fluorescence readings)

Fluorescence microplate reader

Procedure:

Prepare a stock solution of the test compound in DMSO.

Create a series of dilutions of the test compound in the assay buffer. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 1-2%.

In a 96-well plate, add the following to each well:

Assay Buffer

Test compound at various concentrations (or DMSO for control)

HIV-1 Protease solution

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to each well.

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes). The

cleavage of the substrate separates the fluorophore from the quencher, resulting in an

increase in fluorescence.

Calculate the initial reaction rates (V) for each concentration of the inhibitor.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: General workflow for an HIV-1 protease inhibition assay.
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Kinetic Studies for Determining Mode of Inhibition (e.g.,
Ki)
To determine if an inhibitor is competitive, uncompetitive, or non-competitive, the assay

described in 5.1 is modified.

Procedure:

Follow the general setup of the inhibition assay.

Perform the assay with multiple, fixed concentrations of the inhibitor.

For each inhibitor concentration, vary the concentration of the substrate over a range (e.g.,

0.5x to 10x the Km value).

Calculate the initial reaction rates for each combination of inhibitor and substrate

concentration.

Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) where 1/V is plotted

against 1/[S].

Competitive Inhibition: The lines will intersect on the y-axis.

Uncompetitive Inhibition: The lines will be parallel.

Non-competitive Inhibition: The lines will intersect on the x-axis.

The apparent Ki can be calculated from the slopes and intercepts of these plots.

Conclusion and Future Directions
The novel cytochalasin L-696,474 demonstrates specific, competitive inhibition of HIV-1

protease with an IC50 in the low micromolar range.[1] This makes it and its analogs, such as

Cytochalasin A, interesting lead compounds for the development of novel antiretroviral drugs.

Further research could focus on:

Structure-Activity Relationship (SAR) studies: To identify the key functional groups

responsible for its inhibitory activity and to synthesize more potent derivatives.
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X-ray Crystallography: To determine the binding mode of L-696,474 within the active site of

HIV-1 protease.

Cell-based Assays: To evaluate the compound's ability to inhibit HIV replication in cell culture

and to assess its cytotoxicity.

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and

excretion (ADME) properties of the compound in animal models.

These application notes provide a foundation for researchers to build upon in the exploration of

cytochalasins as a potential new class of HIV-1 protease inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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